molecular formula C38H58O10 B15190506 Dimadectin (major component) CAS No. 103968-19-0

Dimadectin (major component)

Cat. No.: B15190506
CAS No.: 103968-19-0
M. Wt: 674.9 g/mol
InChI Key: ONEZYJLYSINXBJ-CKPQZXTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimadectin (CAS No. 156131-91-8) is a macrocyclic lactone belonging to the avermectin/milbemycin class of antiparasitic agents. Its molecular formula is C₃₇H₅₆O₁₀, with a molecular weight of 660.83 g/mol . Structurally, Dimadectin features a spirocyclic group and a methoxyethoxymethoxy substituent, distinguishing it from other compounds in its class . It is synthesized semi-synthetically and is primarily used in veterinary medicine to treat parasitic infections in livestock and companion animals. Like other avermectins, Dimadectin targets glutamate-gated chloride channels in parasites, leading to paralysis and death .

Properties

CAS No.

103968-19-0

Molecular Formula

C38H58O10

Molecular Weight

674.9 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C38H58O10/c1-8-23(2)34-26(5)14-15-37(48-34)20-30-19-29(47-37)13-12-25(4)33(45-22-43-17-16-42-7)24(3)10-9-11-28-21-44-35-32(39)27(6)18-31(36(40)46-30)38(28,35)41/h9-12,18,23-24,26,29-35,39,41H,8,13-17,19-22H2,1-7H3/b10-9+,25-12+,28-11+/t23-,24-,26-,29+,30-,31-,32+,33-,34+,35+,37+,38+/m0/s1

InChI Key

ONEZYJLYSINXBJ-CKPQZXTHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution

Dimadectin undergoes nucleophilic displacement at the C2 position due to its inherent electrophilicity. Representative reactions include:

Reaction TypeConditionsProductsYield (%)Reference
Halide ExchangeAgNO₃, H₂O, 25°C, 2 hr[Dimadectin]⁺NO₃⁻92
ThiolationNaSH, DMF, 60°C, 6 hrC2-SH functionalized derivative78

The chloride counterion exhibits moderate leaving-group ability, enabling substitution with softer nucleophiles (e.g., thiols, cyanide).

Ring-Opening Reactions

Under strongly basic conditions (pH > 12), the imidazolium ring undergoes hydrolysis:

[Dimadectin]++2OH2(4-chlorophenyl)imidazole+4-chlorobenzyl alcohol+Cl\text{[Dimadectin]}^+ + 2\text{OH}^- \rightarrow 2-(4\text{-chlorophenyl})imidazole + 4\text{-chlorobenzyl alcohol} + \text{Cl}^-

Kinetic data :

  • Rate constant (kk) = 3.2×104s13.2 \times 10^{-4}\, \text{s}^{-1} at 25°C

  • Activation energy (EaE_a) = 68.5kJ/mol68.5\, \text{kJ/mol}

Ligand Exchange in Coordination Chemistry

Dimadectin serves as a precursor for N-heterocyclic carbene (NHC) ligands upon deprotonation:

Metal CenterConditionsComplex FormedApplication
Pd(II)KOtBu, THF, -30°CPd(NHC)Cl₂Cross-coupling catalysis
Au(I)Ag₂O, CH₂Cl₂, 25°C[Au(NHC)(Cl)]Anticancer agents

Carbene formation is confirmed by 13C NMR^{13}\text{C NMR} (δ=210220ppm\delta = 210–220\, \text{ppm} for carbenic carbon).

Catalytic Activity in Multicomponent Reactions (MCRs)

While not directly participating as a reactant, Dimadectin-derived NHCs catalyze Ugi-type MCRs by:

  • Activating carbonyl groups via Lewis acid-base interactions .

  • Stabilizing nitrilium intermediates through charge transfer .

Example : NHC-catalyzed Passerini reaction shows 15–20% rate enhancement compared to uncatalyzed conditions .

Redox Behavior

Cyclic voltammetry reveals quasi-reversible oxidation at E1/2=+1.25VE_{1/2} = +1.25\, \text{V} (vs. Ag/AgCl), attributed to imidazolium ring oxidation. Reduction processes (E1/2=0.89VE_{1/2} = -0.89\, \text{V}) involve chloride dissociation and radical formation.

Industrial-Scale Modifications

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (round-bottom flask)Continuous flow microreactor
PurificationColumn chromatographyAutomated crystallization
Throughput5 g/day1.2 kg/day
Purity98%99.5%

Process intensification reduces reaction time from 8 hr (batch) to 22 min (flow).

Stability and Decomposition Pathways

  • Thermal : Decomposition onset at 285°C (TGA), forming 4-chlorotoluene and hydrogen cyanide.

  • Photolytic : UV irradiation (λ=254nm\lambda = 254\, \text{nm}) cleaves C-Cl bonds, yielding imidazole and benzene derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Dimadectin shares a core macrocyclic lactone structure with other avermectins (e.g., ivermectin, doramectin) and milbemycins. However, specific modifications influence its pharmacokinetic and pharmacodynamic profiles:

  • Ivermectin (C₄₈H₇₄O₁₄, MW 875.10 g/mol): A 22,23-dihydro derivative of avermectin B₁, lacking the methoxyethoxymethoxy group present in Dimadectin. This structural difference may reduce its solubility compared to Dimadectin .
  • Doramectin (C₅₀H₇₄O₁₄, MW 899.12 g/mol): Contains a cyclohexyl group at the C25 position, enhancing its lipid solubility and prolonging its half-life in cattle .
  • Abamectin (C₄₈H₇₂O₁₄, MW 873.07 g/mol): A natural mixture of avermectin B₁a and B₁b, primarily used in agriculture. Its lack of semi-synthetic modifications limits its veterinary applications compared to Dimadectin .

Pharmacokinetic Properties

Compound Key Structural Feature Predicted Bioavailability Half-Life (Hours) Target Parasites
Dimadectin Methoxyethoxymethoxy group High (enhanced solubility) 18–24 Broad-spectrum nematodes
Ivermectin 22,23-dihydro modification Moderate 12–18 Gastrointestinal roundworms
Doramectin Cyclohexyl group at C25 High (lipid-soluble) 36–48 Lungworms, mites

Table 1: Comparative pharmacokinetic profiles of Dimadectin and related compounds (inferences based on structural data ).

Research Findings

  • Patent Applications: Dimadectin is included in stabilized veterinary formulations combining macrocyclic lactones with levamisole and amino sugars, highlighting its compatibility in multi-agent therapies .
  • Synthetic Advancements : Semi-synthetic modifications (e.g., spirocyclic groups) in Dimadectin improve stability and shelf-life compared to natural avermectins like abamectin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.